molecular formula C56H52N2O8S2 B565858 雷洛昔芬二聚体 CAS No. 618902-12-8

雷洛昔芬二聚体

货号 B565858
CAS 编号: 618902-12-8
分子量: 945.158
InChI 键: YRRTXEHIDQKSOF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Raloxifene is a second-generation selective estrogen receptor modulator (SERM) that mediates anti-estrogenic effects on breast and uterine tissues, and estrogenic effects on bone, lipid metabolism, and blood coagulation . It is used to prevent and treat osteoporosis and reduce the risk of invasive breast cancer in high-risk postmenopausal women .


Synthesis Analysis

During the synthesis of the bulk drug Raloxifene hydrochloride, eight impurities were observed, four of which were found to be new . All of the impurities were detected using the gradient high performance liquid chromatographic (HPLC) method .


Chemical Reactions Analysis

During the synthesis of Raloxifene hydrochloride, eight impurities were observed, four of which were found to be new . These impurities were detected using the gradient high performance liquid chromatographic (HPLC) method .


Physical And Chemical Properties Analysis

Preformulation studies were carried out to evaluate drug-excipient compatibility of various adjuvants commonly used for NLC preparation . Solubility studies were conducted according to the physical-chemical characteristics of each excipient .

科学研究应用

形成和分析

雷洛昔芬是一种多芳香化合物,与过氧化物酶形成的二聚体不同,与 CYP3A4 孵育时形成均二聚体。这种二聚化是两个雷洛昔芬分子同时在催化能力强的 P450 酶的活性位点内结合的结果 (Davis 等,2011).

氧化机理

雷洛昔芬被氧化形成反应性苯氧基自由基,在不同的 pH 介质中生成不同的最终产物。雷洛昔芬的氧化机理涉及复杂的电化学-化学机理,有助于我们理解其氧化代谢和化学毒理学 (Li 等,2013).

转录活性

雷洛昔芬在乳腺和子宫中表现出靶向抗雌激素作用,但在骨骼和肝脏中则表现为激动剂。它结合雌激素受体 α 和 β。雷洛昔芬与雌激素受体的结合行为及其对 DNA 结合和转录激活的影响已经得到研究,有助于我们了解其分子机制 (Jisa 等,2001).

药物质量控制

已经开发出一种高效液相色谱 (HPLC) 方法来检测雷洛昔芬盐酸盐,适用于常规质量控制,并可能用于体外代谢实验 (Trontelj 等,2005).

骨材料性能

雷洛昔芬提高了犬和人皮质骨梁的固有韧性,与活细胞无关。这种作用似乎是由基质结合水的增加介导的,改变了胶原基质和矿物晶体之间的载荷传递 (Gallant 等,2014).

乳腺癌治疗

已经开发出载有雷洛昔芬的脂质体和耳蜗体,显示出高抗肿瘤活性和对 MMP-2 酶的抑制作用,为癌症治疗中的新治疗方案提供了可能 (Ağardan 等,2016).

透皮应用

已经优化了用于透皮递送的雷洛昔芬盐酸盐载体体,它为口服递送提供了更好的替代方案,并克服了生物利用度低的问题 (Mahmood 等,2014).

新型 CB2 反向激动剂

雷洛昔芬已被确定为一种新型 CB2 反向激动剂,表明有可能将该药物重新用于 CB2 为靶点的适应症,并为其治疗作用提供新的作用机制 (Kumar & Song,2013).

作用机制

Target of Action

Raloxifene is a selective estrogen receptor modulator (SERM) that primarily targets estrogen receptors . It mediates anti-estrogenic effects on breast and uterine tissues, and estrogenic effects on bone, lipid metabolism, and blood coagulation . The primary role of these targets is to regulate the balance of estrogenic and anti-estrogenic effects in different tissues .

Mode of Action

Raloxifene acts as both an estrogen agonist and antagonist via differential effects on the tissue-specific estrogen receptors . It exhibits tissue-specific effects distinct from estradiol . In bone tissue, it acts like an estrogen agonist to prevent bone loss . In breast and uterine tissues, it has estrogen antagonist activity to block some estrogen effects .

Biochemical Pathways

Raloxifene’s action affects several biochemical pathways. It has been shown to modulate cell metabolic pathways, preventing the intracellular invasion of pathogenic bacteria . It also demonstrates efficacy in treating viral infections by interacting with viral proteins and activating protective estrogen receptor-mediated mechanisms in the host cells .

Pharmacokinetics

Raloxifene is metabolized predominantly by CYP3A4 in human liver microsomes . About 95% of raloxifene and its glucuronide metabolites are bound to plasma proteins . Its bioavailability is 2% , and it has a half-life of 28 hours for a single dose and 33 hours for multiple doses .

Result of Action

The main effects of raloxifene are to preserve the bone mineral density and decrease the risk of breast cancer in postmenopausal women . It has a negligible effect on altering the development and progression of breast cancer itself .

Action Environment

The action, efficacy, and stability of raloxifene can be influenced by various environmental factors. For instance, the presence of other drugs can affect its action. Co-administration of apigenin with raloxifene resulted in an increase in the bioavailability of raloxifene . Furthermore, the efficacy of raloxifene against viral infections such as SARS-CoV-2 may vary depending on the specific viral strain .

安全和危害

Raloxifene is associated with an increased risk of venous thromboembolism and fatal stroke . It is strongly advised that the risk-benefit ratio is considered before starting raloxifene therapy in women at risk of thromboembolic disease or strokes .

未来方向

Transdermal administration of Raloxifene hydrochloride (RLX)-loaded nanostructured lipid carriers (NLCs) has been proposed to circumvent its low oral bioavailability (2%) . This could enhance the therapeutic effectiveness, increase adherence, and reduce side effects .

生化分析

Biochemical Properties

Raloxifene Dimer, like its parent compound raloxifene, interacts with various enzymes and proteins. It has been shown to have significant affinity for the Spike protein of SARS-CoV-2 . It also interacts with estrogen receptors, exerting both estrogenic and anti-estrogenic effects depending on the tissue .

Cellular Effects

Raloxifene Dimer has been shown to have various effects on cells. For instance, it has been found to have a beneficial effect against viral infection due to its ability to interact with viral proteins and activate protective estrogen receptor-mediated mechanisms in host cells . In addition, raloxifene has been shown to have effects on bone cells, helping to prevent and treat osteoporosis .

Molecular Mechanism

The molecular mechanism of Raloxifene Dimer involves its interaction with various biomolecules. It does not directly affect Spike/ACE2 interaction or viral internalization in infected cell lines . It can also counteract Spike-mediated ADAM17 activation in human pulmonary cells . As a SERM, raloxifene exerts its effects through selective interaction with estrogen receptors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Raloxifene Dimer can change over time. For instance, it has been shown to control the release of raloxifene in in vitro studies . It has also been shown to have long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of Raloxifene Dimer can vary with different dosages in animal models. For instance, it has been shown to reduce blood pressure in hypertensive animals after ovarian hormone deprivation . It has also been shown to improve lumbar spine bone mineral density and attenuate total hip bone mineral density loss in a rabbit model of menopause .

Metabolic Pathways

Raloxifene Dimer is involved in various metabolic pathways. It is extensively conjugated in rat intestine and liver microsomes, with intestinal metabolism playing a more important role in the presystemic metabolism than the liver .

Transport and Distribution

Raloxifene Dimer is widely distributed in the tissues .

Subcellular Localization

It is known that the parent compound raloxifene is a selective estrogen receptor modulator, suggesting that it may be localized to areas of the cell where estrogen receptors are present .

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway of Raloxifene Dimer involves the coupling of two molecules of Raloxifene through a linker.", "Starting Materials": ["Raloxifene", "Linker", "Coupling reagents"], "Reaction": [ "Raloxifene is functionalized with a linker through a suitable reaction, such as amidation or esterification.", "The linker-functionalized Raloxifene is then coupled with another molecule of Raloxifene using coupling reagents, such as DCC and DMAP.", "The final product, Raloxifene Dimer, is obtained after purification and characterization by various analytical techniques." ] }

CAS 编号

618902-12-8

分子式

C56H52N2O8S2

分子量

945.158

IUPAC 名称

[6-hydroxy-7-[6-hydroxy-2-(4-hydroxyphenyl)-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-7-yl]-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone

InChI

InChI=1S/C56H52N2O8S2/c59-39-15-7-37(8-16-39)53-47(51(63)35-11-19-41(20-12-35)65-33-31-57-27-3-1-4-28-57)43-23-25-45(61)49(55(43)67-53)50-46(62)26-24-44-48(54(68-56(44)50)38-9-17-40(60)18-10-38)52(64)36-13-21-42(22-14-36)66-34-32-58-29-5-2-6-30-58/h7-26,59-62H,1-6,27-34H2

InChI 键

YRRTXEHIDQKSOF-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4C5=C(C=CC6=C5SC(=C6C(=O)C7=CC=C(C=C7)OCCN8CCCCC8)C9=CC=C(C=C9)O)O)O)C1=CC=C(C=C1)O

同义词

[6,6’-Dihydroxy-2,2’-bis(4-hydroxyphenyl)[7,7’-bibenzo[b]thiophene]-3,3’-diyl]bis[[4-[2-(1-piperidinyl)ethoxy]phenyl]methanone

产品来源

United States

Q & A

Q1: What is the significance of identifying Raloxifene Dimer as an impurity in Raloxifene Hydrochloride?

A1: Identifying and characterizing impurities like Raloxifene Dimer is crucial for several reasons:

    Q2: What information is available about the structural characterization of Raloxifene Dimer?

    A2: The research paper mentions the identification of Raloxifene Dimer as one of the eight impurities found in Raloxifene Hydrochloride. [] While the paper doesn't provide the exact molecular formula, weight, or detailed spectroscopic data for Raloxifene Dimer, it indicates that these were determined during the characterization process. The study utilized techniques like LCMS, IR, NMR, and Mass spectroscopy to characterize the impurity. [] Further research and publications might provide more detailed information on the structural aspects of this dimer.

    Q3: How was Raloxifene Dimer identified and quantified in the Raloxifene Hydrochloride samples?

    A3: The researchers utilized a gradient high-performance liquid chromatography (HPLC) method to detect and quantify Raloxifene Dimer and other impurities in Raloxifene Hydrochloride samples. [] They were able to identify the dimer even at low concentrations (0.05 - 0.1% area percentage). [] The study then employed LCMS to determine the mass number of the impurity, further confirming its identity. []

    体外研究产品的免责声明和信息

    请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。